Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Description
The compound Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel- (hereafter referred to as the "target compound") is a stereochemically complex molecule featuring a phenoxyacetamide backbone with a tertiary-butyl (1,1-dimethylethyl) group at the 5-position of the methoxyphenyl ring. Its structure includes a dimethylamino group and a hydroxyl-bearing chiral center in the propyl chain . The "rel-" designation indicates a relative stereochemical configuration, distinguishing it from absolute enantiomers.
Properties
CAS No. |
138779-29-0 |
|---|---|
Molecular Formula |
C24H34N2O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H34N2O4/c1-16(26(5)6)24(28,18-10-8-9-11-21(18)30-15-22(25)27)19-14-17(23(2,3)4)12-13-20(19)29-7/h8-14,16,28H,15H2,1-7H3,(H2,25,27)/t16-,24-/m1/s1 |
InChI Key |
DLGGQRFVOGBFAX-VOIUYBSRSA-N |
SMILES |
CC(C(C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C |
Isomeric SMILES |
C[C@H]([C@@](C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2-(2-dimethylamino-1-hydroxy-1-(2-methoxy-5-(1,1-dimethylethyl)phenyl)propyl)phenoxy)acetamide ICI 181037 ICI-181,037 Zeneca ZM 181037 Zeneca ZM-181,037 Zeneca ZM-181037 Zeneca ZM181,037 ZM 181037 ZM-181037 |
Origin of Product |
United States |
Chemical Reactions Analysis
ZM 181037 primarily undergoes reactions typical of potassium channel blockers. It interacts with ATP-sensitive potassium channels, inhibiting their activity. Common reagents and conditions used in these reactions include cromakalim, which is used to stimulate the potassium channels, and ZM 181037 acts as an antagonist to this stimulation. The major products formed from these reactions are the inhibited states of the potassium channels, which affect various physiological processes .
Scientific Research Applications
Pharmaceutical Development
Acetamide derivatives are often explored for their pharmacological properties. The specific compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Studies indicate that compounds with similar structures exhibit significant analgesic effects, making them suitable candidates for pain management therapies .
Antitumor Activity
Research has shown that acetamide derivatives can possess antitumor properties. For instance, related compounds have demonstrated high levels of antimitotic activity against various human tumor cells, suggesting that the compound may also exhibit similar properties . The mean GI50/TGI values from studies indicate promising efficacy in inhibiting cancer cell growth.
Neuropharmacology
The dimethylamino group is known to enhance the lipophilicity of compounds, which can improve their ability to cross the blood-brain barrier. This property is crucial for developing neuroactive drugs aimed at treating neurological disorders . Investigations into the neuropharmacological effects of similar compounds have highlighted their potential in treating conditions such as depression and anxiety.
Synthesis of Novel Compounds
The structural features of acetamide allow for modifications that could lead to the synthesis of novel compounds with enhanced biological activities. Researchers are actively exploring various synthetic pathways to create derivatives that may exhibit improved therapeutic profiles or reduced side effects .
Case Study 1: Analgesic Properties
A study conducted on a series of acetamide derivatives revealed that modifications to the hydroxypropyl group significantly affected analgesic potency. The compound was tested in animal models, showing a notable reduction in pain response compared to control groups, indicating its potential as an effective pain reliever .
Case Study 2: Antitumor Efficacy
In vitro studies on related acetamide compounds demonstrated substantial cytotoxicity against breast cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, leading to further investigations into their mechanisms of action and potential clinical applications .
Case Study 3: Neuroactive Effects
Research assessing the impact of acetamide derivatives on neurotransmitter systems indicated that certain modifications enhanced serotonin receptor affinity. This finding opens avenues for developing treatments for mood disorders based on this compound's structural framework .
Data Tables
Mechanism of Action
ZM 181037 exerts its effects by blocking ATP-sensitive potassium channels (KATP) in both vascular and nonvascular tissues. These channels play a crucial role in regulating cellular membrane potential and vascular tone. By inhibiting these channels, ZM 181037 prevents the efflux of potassium ions, leading to depolarization of the cell membrane. This action affects various physiological processes, including muscle contraction and fluid balance. The lack of antihypertensive effect observed with ZM 181037 is attributed to its blocking activity on KATP in vascular tissues .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its combination of:
- Bulky tert-butyl group : Enhances lipophilicity and may influence receptor binding.
- Methoxy group at the 2-position of the phenyl ring : Impacts electronic distribution and steric hindrance.
- Hydroxypropyl chiral center : Critical for stereospecific interactions with biological targets.
Comparison Table
Notable Differences
- Substituent Bulk : The target compound’s tert-butyl group increases steric hindrance compared to smaller groups like methyl or methoxy in other acetamides .
- Stereochemistry : Compounds with absolute configurations (e.g., (R)- or (S)-) may exhibit higher receptor selectivity than the rel- form .
- Functional Groups : Halogenated derivatives (e.g., bromo, difluoro in ) often improve metabolic stability but may reduce solubility .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Anti-inflammatory Potential: The bicycloheptane derivative () demonstrated significant anti-inflammatory activity in murine models, suggesting that the target compound’s tert-butyl-methoxyphenyl group may confer similar effects .
- Analgesic/Antipyretic Inference: Substituted phenoxyacetamides with lipophilic groups (e.g., tert-butyl) often exhibit dual analgesic-antipyretic action due to COX-2 inhibition .
Physicochemical Properties
Biological Activity
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel- (commonly referred to as compound CID 5487455), is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H34N2O4
- IUPAC Name : Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-
The structure features a dimethylamino group, a phenoxy linkage, and a tert-butyl substituted methoxyphenyl group, contributing to its unique biological profile.
Research indicates that compounds with similar structural features often exhibit a range of biological activities:
- Antioxidant Activity : Compounds containing methoxy groups have shown significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
- Enzyme Inhibition : Similar acetamide derivatives have been documented to inhibit various enzymes such as urease and phospholipases, which are crucial in metabolic pathways and disease processes .
Table 1: Summary of Biological Activities
Study on Antioxidant Properties
A study published in MDPI highlighted the antioxidant effects of acetamide derivatives. The results demonstrated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related disorders .
Enzyme Inhibition Research
Research has shown that structurally similar acetamides exhibit significant urease inhibition. For instance, one study reported an IC50 value of 22.61 µM for a related compound against urease, indicating promising potential for treating conditions like urinary tract infections where urease plays a critical role .
Cytotoxic Effects
In another investigation focused on cancer therapy, compounds similar to CID 5487455 were tested for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspases, suggesting their potential as anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
